CBC Exhibits Stereoselective CB2 Receptor Activation with (-)-CBC as the Sole Active Isomer
A 2023 study demonstrates that the (-)-enantiomer of CBC is the active isomer at the CB2 receptor, while the (+)-enantiomer is completely inactive at concentrations up to 30 µM [1]. This stereoselectivity is critical for potency and efficacy.
| Evidence Dimension | CB2 receptor activation (EC50) |
|---|---|
| Target Compound Data | (-)-CBC: EC50 = 1.5 µM |
| Comparator Or Baseline | (+)-CBC: No activation up to 30 µM |
| Quantified Difference | (+)-CBC is inactive; activity is stereospecific to (-)-CBC |
| Conditions | Human CB2 receptor, fluorescent membrane potential assay in stably transfected AtT20 cells |
Why This Matters
For procurement, this underscores the necessity of sourcing enantiomerically defined or enriched (-)-CBC for CB2-mediated research applications, as racemic or unspecified mixtures may have reduced or null efficacy.
- [1] Udoh, M., Santiago, M., Haneef, S., Rodger, A., Marlowe, C. K., Barr, P. J., & Connor, M. (2023). Activation of cannabinoid CB2 receptors by (−)-cannabichromene but not (+)-cannabichromene. bioRxiv. View Source
